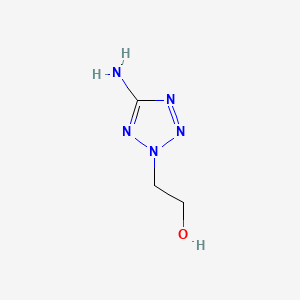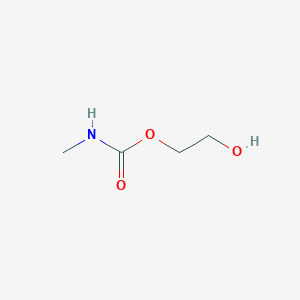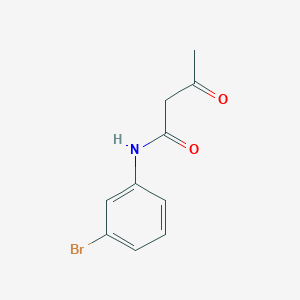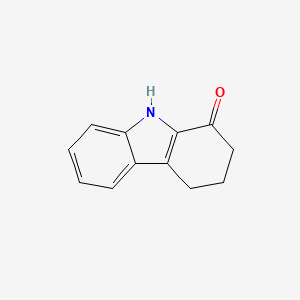
N-Cyclohexyl-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
N-Cyclohexyl-1,3,5-triazine-2,4-diamine (NCTD) is a synthetic organic compound composed of nitrogen, carbon, and hydrogen atoms. It is a member of the triazine family of compounds and is used in a variety of scientific applications, including as a reagent in organic synthesis and as an inhibitor of enzymes involved in the metabolism of drugs. NCTD has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
N-Cyclohexyl-1,3,5-triazine-2,4-diamine derivatives have shown promise in cancer research. Specifically, cyclometalated iridium(III) complexes involving this compound have been synthesized and demonstrated effective apoptosis induction in various cancer cell lines, particularly those resistant to cisplatin. These complexes target mitochondria and exhibit high selectivity between cancer cells and normal cells (Xiong et al., 2016).
Chemical Synthesis
The compound has been utilized in chemical synthesis. A notable application is the development of a one-pot synthesis method for 6, N2-diaryl-1,3,5-triazine-2,4-diamines, which was found to be general in scope, tolerating various aromatic aldehydes and amines (Junaid et al., 2019).
Environmental Studies
Studies have also focused on the environmental impact of soil-applied herbicides, including those derived from this compound. Research has investigated the dissipation kinetics of these herbicides in different soil types, considering various climatic, pedological, and agronomical characteristics (Baer & Calvet, 1999).
Antimalarial Research
In the context of antimalarial research, novel 2,N6-disubstituted 1,2-dihydro-1,3,5-triazine-4,6-diamines have been synthesized. These compounds demonstrated significant antimalarial activity, suggesting their potential application in the treatment of malaria (Gravestock et al., 2011).
Industrial Applications
In industrial applications, novel triazine Schiff base-based cationic gemini surfactants have been synthesized and evaluated as antiwear, antifriction, and anticorrosive additives in polyol. These surfactants, incorporating the triazine structure, showed promising properties as lubricity improvers (Singh et al., 2016).
Zukünftige Richtungen
The future directions for “N-Cyclohexyl-1,3,5-triazine-2,4-diamine” could involve further exploration of its potential applications, particularly in the field of medicine given the therapeutic properties of similar 1,3,5-triazine-based compounds . More research could also be conducted to fully understand its chemical reactions and mechanism of action.
Wirkmechanismus
Target of Action
N-Cyclohexyl-1,3,5-triazine-2,4-diamine, also known as N2-Cyclohexyl-1,3,5-triazine-2,4-diamine, has been found to have anticancer properties . The primary targets of this compound are cancer cells, particularly triple-negative MDA-MB-231 breast cancer cells . These cells are a subtype of breast cancer cells that lack the three most common types of receptors known to fuel most breast cancer growth–estrogen, progesterone, and the HER-2/neu gene .
Mode of Action
It has been observed that certain derivatives of this compound demonstratepotent anti-proliferative activity against MDA-MB-231 cells . This suggests that the compound may interact with its targets by inhibiting their proliferation, thereby preventing the growth and spread of cancer cells .
Biochemical Pathways
It has been shown to inhibit the migration, invasion, adhesion, and proliferation of MDA-MB-231 cells . This suggests that the compound may affect various biochemical pathways related to these processes.
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth . Specifically, it has been shown to have a strong inhibitory effect on the proliferation of MDA-MB-231 tumor xenografts in vivo . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Biochemische Analyse
Biochemical Properties
N-Cyclohexyl-1,3,5-triazine-2,4-diamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their conformation and activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cells and the specific cellular processes involved. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has demonstrated antiproliferative activity, inhibiting cell growth and inducing apoptosis . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, further influencing cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its activity and effects . Long-term studies have also indicated that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including damage to tissues and organs . Threshold effects have been observed, where the impact of the compound changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter the levels of metabolites in cells . For example, it may inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites . Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues can also affect its activity and function .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes . For instance, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular energy metabolism .
Eigenschaften
IUPAC Name |
2-N-cyclohexyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEWDCMCTODBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304245 | |
| Record name | N-Cyclohexyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
645-20-5 | |
| Record name | 645-20-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Cyclohexyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol](/img/structure/B1331463.png)

![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)






